Lauroyl-CoA

Übersicht

Beschreibung

Lauroyl-CoA is a medium-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of lauric (dodecanoic) acid. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a dodecanoic acid. It is a conjugate acid of a this compound(4-).

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Homo sapiens with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Wissenschaftliche Forschungsanwendungen

Lauroyl-CoA in der wissenschaftlichen Forschung

This compound, auch bekannt als Lauroyl-Coenzym A, ist ein mittelkettiges Fettsäure-Acyl-CoA, das an verschiedenen Stoffwechselprozessen beteiligt ist. Nachfolgend finden Sie detaillierte Abschnitte, die seine einzigartigen Anwendungen in der wissenschaftlichen Forschung hervorheben:

Lipidstoffwechsel und -biosynthese: this compound spielt eine entscheidende Rolle im Lipidstoffwechsel und dient als Zwischenprodukt bei der Biosynthese von Lipiden. Es ist an dem katabolischen Prozess beteiligt, bei dem die lipolytische Aktivität zunimmt, was zu einer Abnahme des Gehalts an neutralen Lipiden führt .

Substrat für Proteininteraktionen: Es fungiert als Substrat für bestimmte Proteine wie FAM34A und ist ein Produkt der Firefly-Luciferase, was auf seine Bedeutung bei enzymatischen Reaktionen in biologischen Systemen hinweist .

Fettsäureoxidation (FAO): Im Prozess der FAO ist this compound an der Aktivierung und anschließendem Abbau von Fettsäuren beteiligt, was für die Energiegewinnung in Zellen unerlässlich ist .

Ketonkörperproduktion: Während der FAO kann this compound in Ketonkörper umgewandelt werden, die wichtige Energiequellen für Gewebe außerhalb der Leber sind .

Systemische Lipidhomöostase: this compound ist auch an der Regulierung der systemischen Lipidhomöostase beteiligt, indem es die Reifung von Lipoproteinen und die Sekretion in den Kreislauf beeinflusst .

Acylgruppenquantifizierung und -entdeckung: Seine zentrale Rolle bei der Fettsäurebiosynthese macht es zu einem Schlüsselmolekül für die quantitative Analyse des Lipidstoffwechsels und unterstützt das Verständnis der Acylgruppendynamik in Zellen .

Wirkmechanismus

Lauroyl-CoA, also known as Dodecanoyl-Coenzyme A or C12-CoA, is a medium-chain fatty acyl-CoA that plays a crucial role in lipid metabolism .

Target of Action

This compound primarily targets enzymes involved in lipid metabolism. It acts as a substrate for Long chain fatty acyl-CoA synthetase and FAM34A proteins . These enzymes play a vital role in the breakdown of complex fatty acids and intermediary metabolism .

Mode of Action

This compound interacts with its targets by serving as an acyl group carrier . It is involved in the formation of fatty acyl-CoA through a two-step process proceeding via an intermediate in lipid metabolism . This interaction results in changes in the functionality of the targeted enzymes, thereby influencing lipid biosynthesis and fatty acid transport .

Biochemical Pathways

This compound is involved in the β-oxidation pathway, a repetitive four-step sequence of reactions that leads to the degradation of fatty acids . Each passage along this pathway results in the cleavage of an acetyl group from the end of the fatty-acid chain . As each acetyl group is produced, it enters the citric acid cycle and is further degraded .

Pharmacokinetics

It is known that this compound is used as an intermediate in lipid metabolism, suggesting that it is metabolized in the body .

Result of Action

The action of this compound results in the production of acetyl-CoA, a crucial molecule in metabolism . The levels of this compound and its direct downstream products increase after certain treatments, indicating its role in metabolic reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature of this compound is recommended to be −20°C , suggesting that temperature can affect its stability.

Biochemische Analyse

Biochemical Properties

Lauroyl coenzyme A is a substrate for various enzymes, including medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the first step of mitochondrial beta-oxidation for medium-chain acyl-CoAs . This process is essential for breaking down fatty acids into acetyl-CoA, allowing the production of energy from fats . The specific MCAD activity of the wild type using Lauroyl-CoA as substrate is approximately 25% of that with decanoyl-CoA .

Cellular Effects

In the cellular context, Lauroyl coenzyme A influences cell function by participating in fatty acid metabolism. It is involved in the first step of mitochondrial beta-oxidation, a process that is especially relevant in times of higher energy demand through physical exercise or during infectious diseases . This process can lead to symptoms such as hypoglycemia, hepatomegaly, or, in severe cases, lethal liver failure if disrupted .

Molecular Mechanism

Lauroyl coenzyme A exerts its effects at the molecular level primarily through its role in the enzymatic process of beta-oxidation. It serves as a substrate for the enzyme MCAD, which removes one hydrogen from C-2 and C-3 of the straight-chain fatty acyl-CoA thioester, resulting in the formation of trans-2-enoyl-CoA . This is the first step in the beta-oxidation of medium-chain fatty acids .

Metabolic Pathways

Lauroyl coenzyme A is involved in the metabolic pathway of mitochondrial beta-oxidation of long-chain saturated fatty acids . This pathway is responsible for breaking down fatty acids into acetyl-CoA, which can then be used in the citric acid cycle to produce energy .

Subcellular Localization

Lauroyl coenzyme A is involved in mitochondrial beta-oxidation, suggesting that it is localized within the mitochondria . Detailed information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.

Eigenschaften

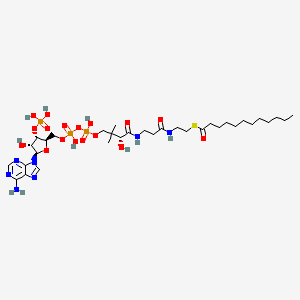

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCXGHLSVALICC-GMHMEAMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211483 | |

| Record name | Lauroyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lauroyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6244-92-4 | |

| Record name | Lauroyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6244-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006244924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauroyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauroyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lauroyl-CoA influence fatty acid biosynthesis?

A1: this compound can stimulate fatty acid biosynthesis by activating acetyl-coenzyme A carboxylase, a key regulatory enzyme in the pathway. [] This activation leads to increased production of malonyl-CoA, a substrate for fatty acid elongation. []

Q2: What role does this compound play in fatty acid elongation?

A2: this compound serves as a primer substrate for fatty acid elongation systems, particularly in microorganisms. [] These systems utilize this compound and malonyl-CoA to synthesize longer-chain fatty acids. [, ]

Q3: Can this compound be metabolized through β-oxidation?

A3: Yes, this compound is a substrate for β-oxidation, primarily within peroxisomes. [, , ] Peroxisomal this compound oxidase, a key enzyme in this pathway, catalyzes the oxidation of this compound. [, , ]

Q4: What are the implications of this compound metabolism in transgenic plants?

A4: In transgenic oil-seed rape expressing lauroyl–acyl carrier protein thioesterase, this compound metabolism is altered. This alteration leads to increased this compound oxidase activity and induction of β-oxidation and the glyoxylate cycle. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C36H62N7O17P3S. Its molecular weight is 926.87 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research doesn't delve into detailed spectroscopic analysis, studies often utilize techniques like mass spectrometry to identify and quantify this compound and its derivatives. [, , ]

Q7: How does this compound behave under different experimental conditions?

A7: The research highlights the importance of factors like pH, temperature, and presence of cofactors in influencing this compound’s activity in enzymatic reactions. [, , , ]

Q8: What enzymes utilize this compound as a substrate?

A8: this compound serves as a substrate for various enzymes including: - Acyl-CoA oxidases (specifically this compound oxidase) [, , ] - Acyl-CoA:lysophosphatidylglycerol acyltransferases (LPGATs) [] - Diacylglycerol acyltransferases (DGATs) [, ] - Fatty acyl-CoA reductases [] - α-Oxoamine synthases []

Q9: How does the chain length of the acyl-CoA substrate influence enzyme activity?

A9: Research demonstrates that enzymes often exhibit chain length specificity. For instance, some acyl-CoA oxidases show higher activity with this compound compared to longer-chain acyl-CoAs. [] Similarly, certain lysophosphatidate acyltransferases display distinct preferences for this compound over other acyl-CoAs. [, , , ]

Q10: Have computational methods been applied to study this compound interactions?

A10: While the provided research primarily focuses on experimental approaches, computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be employed to investigate this compound's interactions with enzymes and other biomolecules. These methods can provide valuable insights into binding affinities, structural dynamics, and reaction mechanisms.

Q11: How do structural modifications of this compound affect its activity?

A11: Modifying the acyl chain length significantly influences this compound’s interaction with enzymes, affecting substrate binding and catalytic activity. [, , ] For example, substituting this compound with palmitoyl-CoA or removing the 3′-phosphate group from CoA can alter the binding affinity and catalytic efficiency of enzymes like myristoyl-CoA:protein N-myristoyltransferase. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.